Product packaging for Methionyl-tyrosyl-lysine(Cat. No.:CAS No. 73674-95-0)

Methionyl-tyrosyl-lysine

Cat. No.: B1676392
CAS No.: 73674-95-0
M. Wt: 440.6 g/mol
InChI Key: ANCPZNHGZUCSSC-ULQDDVLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Tripeptide Discovery and Characterization in Biological Systems

The journey to understanding tripeptides is intrinsically linked to the broader history of peptide research. Early in the 20th century, the discovery of secretin by Starling and Bayliss in 1902 marked the first identification of a peptide hormone, opening the door to the field of endocrinology and the study of peptide function. pnas.org This was followed by discoveries such as Substance P in 1931, a neuropeptide that highlighted the role of peptides in the nervous system. pnas.org A pivotal moment came in 1953 when Vincent du Vigneaud determined the amino acid sequence of oxytocin, the first peptide hormone to be sequenced, and subsequently synthesized it. pnas.org

Tripeptides, as some of the smallest biologically active peptides, garnered attention for their diverse roles. oup.com They are involved in a multitude of biological processes, including cell signaling, hormone regulation, and maintaining protein structure and stability. echemi.com The development of techniques like solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield in the late 1950s revolutionized the ability of scientists to create and study specific peptide sequences, including tripeptides, in a controlled manner. pnas.org This technological advancement paved the way for detailed investigations into the structure-function relationships of these small but significant biomolecules.

Academic Significance of Methionyl-Tyrosyl-Lysine as a Model Peptide in Scientific Inquiry

The specific tripeptide this compound (Met-Tyr-Lys) has been utilized in several areas of scientific research, establishing its role as a valuable model peptide. Notably, this tripeptide was isolated from the spinal cord and dorsal root ganglia of sheep, with its structure confirmed through synthesis. researchgate.net This discovery spurred investigations into its physiological effects.

Subsequent research focused on the impact of Met-Tyr-Lys on the central nervous system. Studies involving the microiontophoretic application of this tripeptide onto single neurons in various brain regions of rats revealed that it possesses both excitatory and inhibitory actions. google.com These effects were observed to be dose-dependent and had a rapid time course. google.com The ability of Met-Tyr-Lys to modulate neuronal activity has made it a subject of interest in neuropharmacological studies. amanote.comamanote.com

Beyond neuroscience, the sequence "Met-Tyr-Lys" has appeared in broader biochemical research. For instance, the sequence Pro-Met-Tyr-Lys-Arg has been identified as a cleavage site for the Kex2 protease in the processing of pro-α-factor in yeast. pnas.org This highlights the importance of specific amino acid sequences, including this tripeptide motif, in enzymatic recognition and processing of proteins. Furthermore, Met-Tyr-Lys has been mentioned in the context of structure-functional studies of antioxidant peptides, suggesting a potential role in mitigating oxidative stress. researchgate.net

PropertyValue
Chemical Formula C20H32N4O5S
Molecular Weight 440.56 g/mol
Sequence H-Met-Tyr-Lys-OH

A table displaying the basic chemical properties of this compound.

Overview of Constituent Amino Acids: Methionine, Tyrosine, and Lysine (B10760008) in Peptide Chemistry and Biology

The distinct properties of this compound are a direct result of the unique characteristics of its constituent amino acids: Methionine, Tyrosine, and Lysine.

Methionine (Met) is one of two sulfur-containing proteinogenic amino acids. royalsocietypublishing.org Its thioether side chain is largely non-polar and hydrophobic. royalsocietypublishing.org While often considered less reactive than cysteine, methionine plays crucial roles in protein structure and function. It can participate in stabilizing protein structures through interactions with aromatic residues. royalsocietypublishing.org Furthermore, the oxidation of methionine to methionine sulfoxide (B87167) is a reversible post-translational modification that can act as a regulatory switch in cellular processes. royalsocietypublishing.org

Tyrosine (Tyr) is an aromatic amino acid with a phenol (B47542) side chain, rendering it polar. iitkgp.ac.in This hydroxyl group is a key functional site, capable of forming hydrogen bonds and being a target for post-translational modifications like phosphorylation and sulfation, which are critical in signal transduction pathways. iitkgp.ac.in The aromatic ring of tyrosine also allows it to participate in π-π stacking interactions, contributing to protein stability. iitkgp.ac.in Due to its physicochemical properties, tyrosine is considered highly effective in mediating molecular recognition at protein interfaces. iitkgp.ac.in

Lysine (Lys) is a basic amino acid with a long side chain terminating in a primary amino group. This side chain is positively charged at physiological pH, making lysine highly hydrophilic and often found on the surface of proteins where it can interact with the aqueous environment. royalsocietypublishing.org Lysine is crucial for the structure of proteins like collagen and is involved in a wide array of post-translational modifications, including acetylation and ubiquitination, which play vital roles in regulating gene expression and protein stability. royalsocietypublishing.org

Amino AcidChemical FormulaMolecular Weight ( g/mol )Key Characteristics
Methionine C5H11NO2S149.21Sulfur-containing, largely non-polar, involved in protein structure and redox regulation.
Tyrosine C9H11NO3181.19Aromatic, polar, key site for phosphorylation in cell signaling.
Lysine C6H14N2O2146.19Basic, positively charged, crucial for protein structure and post-translational modifications.

An interactive data table summarizing the properties of the constituent amino acids of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32N4O5S B1676392 Methionyl-tyrosyl-lysine CAS No. 73674-95-0

Properties

CAS No.

73674-95-0

Molecular Formula

C20H32N4O5S

Molecular Weight

440.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C20H32N4O5S/c1-30-11-9-15(22)18(26)24-17(12-13-5-7-14(25)8-6-13)19(27)23-16(20(28)29)4-2-3-10-21/h5-8,15-17,25H,2-4,9-12,21-22H2,1H3,(H,23,27)(H,24,26)(H,28,29)/t15-,16-,17-/m0/s1

InChI Key

ANCPZNHGZUCSSC-ULQDDVLXSA-N

SMILES

CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)O)N

Canonical SMILES

CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)N

Appearance

Solid powder

Other CAS No.

73674-95-0

Purity

>98% (or refer to the Certificate of Analysis)

sequence

MYK

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Methionyl-tyrosyl-lysine;  Met-tyr-lys; 

Origin of Product

United States

Biosynthesis and Chemical Synthesis of Methionyl Tyrosyl Lysine

Endogenous Pathways of Tripeptide Formation and Occurrence

Biological Origin and Isolation from Neural Tissues

The biosynthesis of the individual amino acid components of Methionyl-Tyrosyl-Lysine (methionine, tyrosine, and lysine) is a fundamental process in many organisms. wikipedia.orglibretexts.org Lysine (B10760008), for example, is synthesized from aspartate through the diaminopimelate (DAP) pathway. wikipedia.org The initial steps of this pathway are catalyzed by aspartokinase and aspartate semialdehyde dehydrogenase, enzymes that are also crucial for the biosynthesis of threonine and methionine. wikipedia.org The regulation of these pathways is often controlled by the concentrations of the final amino acid products. wikipedia.orgnih.gov

Putative Enzymatic Mechanisms of Tripeptide Elongation in Vivo

The in vivo synthesis of peptides occurs in three main phases: initiation, elongation, and termination. pressbooks.pub The elongation phase involves the sequential addition of amino acids to a growing polypeptide chain on the ribosome. pressbooks.pub This process is facilitated by elongation factors that utilize the energy from GTP hydrolysis for the binding of new aminoacyl-tRNAs and their translocation along the ribosome. pressbooks.pub Peptidyl transferase, an RNA-based enzyme within the large ribosomal subunit, catalyzes the formation of peptide bonds. pressbooks.pub

Beyond ribosomal synthesis, the enzymatic formation of shorter peptides, including tripeptides, can occur through the action of various peptidases. For example, tripeptidyl peptidases (TPP I and TPP II) are involved in the sequential release of N-terminal tripeptides from larger peptides. csic.es These enzymes exhibit broad substrate specificity, allowing them to generate a variety of tripeptides. csic.es Another example is the synthesis of the tripeptide glutathione (B108866) (γ-glutamyl-cysteinyl-glycine), which involves a two-step enzymatic process: first, the formation of a gamma peptide bond between glutamate (B1630785) and cysteine, followed by the addition of glycine (B1666218). nih.gov

The specific enzymatic machinery for the direct synthesis or cleavage of this compound as a distinct tripeptide has not been detailed in the provided search results. However, based on the general principles of peptide metabolism, its formation could hypothetically occur through the proteolytic degradation of a larger protein containing the Met-Tyr-Lys sequence by enzymes with appropriate specificity.

Methodologies for Chemical Synthesis of this compound

Solid-Phase and Solution-Phase Peptide Synthesis Strategies for Tripeptide Construction

The chemical synthesis of peptides like this compound can be achieved through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) , developed by Merrifield, is a widely used method that involves attaching the C-terminal amino acid to an insoluble solid support (resin) and then sequentially adding the subsequent amino acids. researchgate.net The process consists of repetitive cycles of deprotection of the Nα-amino group, coupling of the next protected amino acid, and washing. researchgate.netresearchgate.net For the synthesis of a tripeptide like this compound, Lysine would first be attached to the resin. This would be followed by the deprotection of its Nα-amino group and subsequent coupling with protected Tyrosine. After another deprotection step, protected Methionine would be added to complete the tripeptide chain. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. researchgate.net Different protecting group strategies, such as Fmoc/tBu or Boc/Bzl, can be employed. beilstein-journals.orgnih.gov For instance, in Fmoc chemistry, the lysine side chain is commonly protected with a Boc group, which is removed during the final cleavage from the resin. peptide.com

Solution-Phase Peptide Synthesis involves carrying out the synthesis entirely in solution, without a solid support. This method can be advantageous for large-scale synthesis but may require purification after each coupling step. google.com The synthesis of Met-enkephalin (Tyr-Gly-Gly-Phe-Met) has been demonstrated using a solution-phase approach, indicating the feasibility of this method for peptides containing methionine. researchgate.net This strategy would involve the stepwise coupling of protected amino acids in a suitable solvent, followed by deprotection steps. researchgate.net

Synthesis StrategyDescriptionKey Features
Solid-Phase Peptide Synthesis (SPPS) The peptide is assembled on an insoluble resin support through sequential addition of amino acids. researchgate.net- Excess reagents can be used to drive reactions to completion.- Purification is simplified as excess reagents and byproducts are washed away.- Amenable to automation. beilstein-journals.org
Solution-Phase Peptide Synthesis All reactions are carried out in a solution. google.com- Can be more suitable for large-scale production.- Requires purification of the intermediate peptide after each coupling step.- Potential for aggregation of hydrophobic peptides.

Utilization of this compound as a Reference or Model Compound in Peptide Chemistry Research

While specific research utilizing this compound as a model compound is not explicitly detailed in the provided results, peptides with similar amino acid compositions are frequently used in various research applications. For instance, peptides containing tyrosine are used to study phosphorylation, a critical post-translational modification. nih.gov Synthetic phosphopeptides serve as tools to investigate the enzymes involved in these processes, such as kinases and phosphatases. nih.gov

Furthermore, peptides containing methionine and tyrosine are used to study oxidative modifications. aip.org The sulfur-containing side chain of methionine and the aromatic ring of tyrosine are susceptible to oxidation by reactive oxygen species. aip.orgnih.gov Studying the oxidation of such peptides can provide insights into the mechanisms of oxidative stress and its effects on proteins.

The presence of lysine with its reactive side-chain amine also makes peptides containing it useful for studying chemical modifications and cross-linking reactions. nih.gov For example, formaldehyde (B43269) has been used to staple native peptides at lysine residues in cooperation with nearby tyrosine residues. nih.gov Therefore, a tripeptide like this compound could serve as a valuable model system to investigate a range of chemical and enzymatic reactions relevant to peptide and protein chemistry.

Biological Functions and Mechanistic Investigations of Methionyl Tyrosyl Lysine

Neurophysiological Modulation by Methionyl-Tyrosyl-Lysine in Central Nervous System Models

The tripeptide this compound (Met-Tyr-Lys) has been identified as an endogenous substance in the mammalian nervous system, with studies pointing towards its significant role in modulating neuronal activity. nih.govnih.gov

Effects on Neuronal Excitability and Inhibition in Defined Brain Regions

Investigations using microiontophoretic application have revealed that Met-Tyr-Lys exerts distinct effects on neurons in various regions of the central nervous system (CNS). nih.govamanote.com In studies conducted on rats, Met-Tyr-Lys predominantly showed inhibitory effects on a subset of neurons across several brain areas. Specifically, it inhibited between 13.5% and 25% of neurons in the spinal cord, cerebellar cortex, thalamus, and hippocampal formation. nih.govamanote.com Conversely, the cerebral cortex appeared largely insensitive to its inhibitory action. nih.govamanote.com

In addition to inhibition, Met-Tyr-Lys was found to have excitatory effects on a smaller, specific population of cells. This excitation was observed in approximately 11% of cells in the Purkinje cell layer of the cerebellar cortex and 17.5% of cells in the pyramidal and granule cell layers of the hippocampal formation. nih.govamanote.com Both the inhibitory and excitatory responses to Met-Tyr-Lys were dose-dependent and characterized by a rapid onset. nih.govamanote.com

In separate studies on the lumbar spinal cord of cats, Met-Tyr-Lys consistently produced inhibitory effects on neurons located primarily in laminae V and VI of the dorsal horn, with no instances of excitation observed in this model. nih.govkisti.re.kr The inhibition was rapid and not replicated by the application of its constituent amino acids individually. nih.gov

Effects of this compound on Neuronal Activity in Different CNS Regions of the Rat. nih.govamanote.com
Brain RegionPredominant EffectPercentage of Affected Neurons
Spinal CordInhibition13.5% - 25%
Cerebellar CortexInhibition13.5% - 25%
Cerebellar Cortex (Purkinje Cell Layer)Excitation11%
ThalamusInhibition13.5% - 25%
Hippocampal FormationInhibition13.5% - 25%
Hippocampal Formation (Pyramidal & Granule Cell Layers)Excitation17.5%
Cerebral CortexNo Significant InhibitionN/A

Postulated Role as an Endogenous Neuromodulator or Neurotransmitter in Mammalian Systems

The isolation of Met-Tyr-Lys from the spinal cord and dorsal root ganglia suggests it is an endogenously produced peptide. nih.gov Its potent and specific actions on neuronal populations have led to the hypothesis that it may function as a novel neurotransmitter or neuromodulator within the mammalian CNS. nih.gov This proposition is strengthened by the finding that the inhibitory effects of Met-Tyr-Lys are not blocked by antagonists of the primary inhibitory neurotransmitters, glycine (B1666218) and gamma-aminobutyric acid (GABA). nih.gov This indicates that Met-Tyr-Lys acts on a distinct set of receptors, different from those for GABA or glycine, suggesting it may be part of a unique signaling system. nih.gov

Regional and Cellular Specificity of this compound Actions within Neural Circuits

The actions of Met-Tyr-Lys exhibit significant regional and cellular specificity. As noted, its effects vary from inhibition in the thalamus and spinal cord to a mix of inhibition and excitation in the cerebellum and hippocampus, with a notable lack of inhibitory effect in the cerebral cortex. nih.govamanote.com The cellular specificity is highlighted by its excitatory actions being confined to particular cell types, such as the Purkinje cells of the cerebellum and the pyramidal and granule cells of the hippocampus. nih.gov

In the cat spinal cord, the peptide's inhibitory action is further localized to neurons in laminae V and VI, which are known to be involved in processing sensory information. nih.gov This specificity of action, dependent on both the brain region and the specific cell type, underscores its potential for precise modulation of distinct neural circuits.

Functional Implications in Sensory Pathways and Proprioception

A significant functional role for Met-Tyr-Lys has been proposed in the modulation of sensory pathways, particularly proprioception—the sense of the body's position and movement. nih.gov Studies have demonstrated that the neurons in the spinal cord that are inhibited by Met-Tyr-Lys receive proprioceptive inputs. nih.gov This was confirmed by observing that these same neurons were excited or inhibited by the stimulation of deep receptors in muscles and joints and responded to physical movement of the limbs. nih.gov

Given that Met-Tyr-Lys acts as an inhibitor on these proprioceptive neurons, it is suggested that the tripeptide may play a key role in modulating the flow of proprioceptive information within the spinal cord. nih.gov This inhibitory function could be crucial for refining motor control and coordinating movement based on sensory feedback from the body.

Involvement in Cellular Redox Homeostasis and Amino Acid Oxidation Within Peptide Structures

The constituent amino acids of Met-Tyr-Lys, particularly methionine and tyrosine, are known to be susceptible to oxidation. This susceptibility has implications for the peptide's stability and function within the cellular environment, which is constantly managing redox homeostasis.

Oxidative Susceptibility of Methionine and Tyrosine Residues within Peptides

The oxidation of amino acid residues is a critical factor in the chemical stability of peptides and proteins. researchgate.net Methionine and tyrosine are among the amino acids most susceptible to oxidative modifications. acs.orgencyclopedia.pub

The thioether side chain of methionine is readily oxidized by reactive oxygen species (ROS) to form methionine sulfoxide (B87167). nih.govresearchgate.netnih.gov This reaction is often reversible and is influenced by several factors. nih.govpnas.org The rate of methionine oxidation is highly dependent on its local structural environment within the peptide. pnas.org Residues that are exposed to the solvent oxidize more readily than those buried within the peptide's structure. nih.govpnas.org Furthermore, the nature of the neighboring amino acids can influence this susceptibility. nih.gov

Tyrosine residues are also frequent targets of oxidation, which can lead to the formation of derivatives like 3,4-dihydroxy-phenyl-L-alanine (DOPA) or cross-linked dityrosine (B1219331). nih.govaston.ac.uk The rate of tyrosine oxidation is significantly affected by its local chemical environment. researchgate.net For instance, the presence of adjacent charged amino acid residues can either accelerate or slow the reaction depending on the specific conditions. researchgate.net In the context of Met-Tyr-Lys, the positively charged lysine (B10760008) residue could influence the oxidative susceptibility of the adjacent tyrosine. researchgate.net

Within a peptide containing both methionine and tyrosine, these residues can compete as targets for oxidizing radicals. researchgate.net An interesting interaction can occur where an oxidized methionine radical cation is reduced back to methionine at the expense of oxidizing a nearby tyrosine to a tyrosyl radical. researchgate.netresearchgate.net This suggests a potential intramolecular redox relay, where the methionine residue might act as a sink for ROS, potentially protecting the tyrosine residue from irreversible oxidative damage. pnas.orgresearchgate.net

Factors Influencing the Oxidative Susceptibility of Methionine and Tyrosine in Peptides
Amino Acid ResidueKey Factors Affecting OxidationCommon Oxidation ProductsReferences
MethionineSolvent accessibility (exposed vs. buried), local structural environment, nature of neighboring residues.Methionine Sulfoxide, Methionine Sulfone nih.govresearchgate.netnih.govpnas.org
TyrosineNeighboring charged amino acids, pH, presence of metal ions, phosphorylation state.3,4-dihydroxy-phenyl-L-alanine (DOPA), Dityrosine researchgate.netacs.orgnih.govaston.ac.uk

Intramolecular Electron Transfer and Radical Chemistry between Constituent Amino Acids

The spatial arrangement of methionine and tyrosine residues within a peptide chain, such as in this compound, creates a microenvironment ripe for studying intramolecular electron transfer (IET) and radical chemistry. These processes are fundamental to understanding oxidative damage in proteins and the mechanisms of antioxidant defense.

When peptides containing both methionine and tyrosine are exposed to oxidizing free radicals like the hydroxyl radical (•OH), a competitive oxidation process ensues. researchgate.netresearchgate.netiaea.org The •OH radical can add to the sulfur atom of methionine or the aromatic ring of tyrosine. researchgate.netresearchgate.net Following the initial oxidation of methionine, a methionine radical cation (Met•+) is formed. researchgate.netresearchgate.net This species can then participate in an intramolecular electron transfer event where an electron is transferred from the nearby tyrosine residue to the Met•+. researchgate.netresearchgate.net This results in the formation of a tyrosine radical (Tyr•), which often subsequently deprotonates. researchgate.netresearchgate.netiaea.org

Pulse radiolysis studies have been instrumental in elucidating the kinetics and thermodynamics of these IET reactions. tandfonline.com Research on model peptides has shown that tyrosine can act as a "radical sink" for the methionine radical cation. nih.gov This is thermodynamically favorable, as the reduction potential of the tyrosyl radical is lower than that of the methionine radical cation. nih.gov The efficiency of this electron transfer can be influenced by the flexibility and conformation of the peptide backbone separating the two residues. tandfonline.com The orbital of the unpaired electron in the resulting radical species can be delocalized over both the sulfur atom of methionine and the aromatic ring of tyrosine, as well as parts of the peptide chain itself. researchgate.net

This radical chemistry is not merely a damaging process. The ability of methionine to be oxidized and subsequently repaired by cellular enzymes, and the potential for electron transfer to and from tyrosine, are part of the complex interplay that helps protect proteins from irreversible oxidative damage. researchgate.net

This compound as a Subject for Studies on Peptide Oxidative Modifications

The presence of methionine and tyrosine makes the tripeptide an excellent model for studying oxidative modifications of peptides, a hallmark of oxidative stress implicated in aging and various diseases. researchgate.netnih.gov Methionine is one of the most easily oxidized amino acids, readily converting to methionine sulfoxide and further to methionine sulfone under the influence of reactive oxygen species (ROS). researchgate.netnih.gov This oxidation can be reversible, with enzymes like methionine sulfoxide reductases playing a crucial role in repairing the damage. researchgate.netnih.gov

Tyrosine is also a primary target for oxidative modifications. It can be converted to 3,4-dihydroxyphenylalanine (DOPA) or form dityrosine cross-links through the coupling of two tyrosyl radicals. nih.govresearchgate.net These cross-links can be either intramolecular or intermolecular, potentially leading to protein aggregation. Furthermore, in the presence of reactive nitrogen species, tyrosine can undergo nitration to form 3-nitrotyrosine, a stable marker of oxidative stress. researchgate.net

The interplay between methionine and tyrosine oxidation is a key area of investigation. The presence of a neighboring methionine can influence the susceptibility of tyrosine to nitration and oxidation. nih.gov Depending on the specific oxidizing system, methionine can either protect the adjacent tyrosine by scavenging oxidants or, in some cases, promote tyrosine oxidation through intramolecular electron transfer mechanisms that generate a tyrosyl radical. nih.gov

The study of such modifications in a simple tripeptide like this compound allows for the precise characterization of reaction products and kinetics, providing fundamental insights into the complex chemistry of protein oxidation. aip.org

Contributions to Peptide and Protein Structural Integrity and Functional Modulation

The specific amino acid composition of this compound provides a platform to explore key non-covalent interactions and post-translational modifications that are critical for the structure and function of larger proteins.

Role of Constituent Amino Acid Interactions (e.g., Methionine-Aromatic Interactions) in Peptide Stability and Recognition

Non-covalent interactions between amino acid side chains are the primary drivers of protein folding and stability. A notable interaction relevant to the this compound sequence is the methionine-aromatic or sulfur-aromatic interaction. The sulfur atom of methionine can engage in favorable interactions with the electron-rich π-system of aromatic residues like tyrosine. cornell.edunih.govresearchgate.netnih.gov

These interactions, which are a combination of van der Waals forces and dispersion effects, are stabilizing and have been shown to contribute 1–3 kcal/mol to protein stability. cornell.edunih.govnih.gov Bioinformatic studies of the Protein Data Bank reveal that the methionine-aromatic motif is prevalent, with approximately one-third of all known protein structures containing at least one such interaction. cornell.edu In model peptide systems, such as β-hairpins and α-helices, the interaction between methionine and an aromatic residue has been demonstrated to enhance stability. unc.edu The optimal geometry for this interaction often involves the sulfur atom positioned over the face of the aromatic ring at a distance of around 5 Å. nih.gov

These interactions are not only important for static protein structure but also play a role in molecular recognition and the formation of protein-protein interfaces. researchgate.net The unique nature of the sulfur-aromatic bond provides a level of stability and specificity that cannot be replicated by purely hydrophobic interactions. cornell.edunih.gov

Impact of Lysine Post-Translational Modifications (e.g., Acetylation, Chlorination) in a Tripeptide Context

Lysine is one of the most frequently post-translationally modified amino acids, and these modifications can dramatically alter a protein's structure, charge, and function. rsc.orgoup.com The ε-amino group of the lysine side chain is a nucleophile that can undergo a wide array of chemical changes. bitesizebio.com

Acetylation: Lysine acetylation is a reversible modification where an acetyl group is transferred to the ε-amino group, neutralizing its positive charge. oup.comnih.gov This change in charge can have profound effects on protein conformation and interactions. In the context of a tripeptide, acetylation of the lysine residue would alter its electrostatic properties and could influence the local conformation and interactions with the neighboring tyrosine and methionine residues. Lysine acetylation is a key regulatory mechanism in cellular processes and is implicated in numerous diseases. oup.comresearchgate.net

Chlorination: During inflammation and in response to pathogens, immune cells can produce hypochlorous acid (HOCl). HOCl can react with the primary amine group of lysine to form chloramines (mono- and dichloramines). nih.govnsf.gov These chloramines are relatively stable intermediates that can subsequently lead to the formation of other products like aldehydes and nitriles. nih.govnsf.gov The conversion of the positively charged lysine side chain to a neutral chloramine (B81541) alters protein structure and can enhance protein aggregation through hydrophobic interactions. nih.gov Interestingly, the presence of a lysine residue can direct the chlorination of a nearby tyrosine residue. genscript.com The initial formation of a lysine chloramine can act as a chlorine-transfer agent, leading to the regiospecific chlorination of a tyrosine within a YXXK or KXXY motif. genscript.com

The study of these modifications in a simplified tripeptide system allows researchers to dissect the chemical mechanisms and the immediate structural consequences of such changes without the complexity of a full protein structure.

Metabolism and Degradation Pathways of Methionyl Tyrosyl Lysine and Its Constituent Amino Acids

Catabolic Pathways of the Constituent Amino Acids

The degradation of methionine, tyrosine, and lysine (B10760008) follows distinct and complex pathways, converting their carbon skeletons into intermediates of central metabolic routes.

Lysine, an essential amino acid, is primarily catabolized in the mitochondria through two main pathways: the saccharopine pathway and the pipecolate pathway. The saccharopine pathway is generally considered the major route for lysine degradation in mammals.

The saccharopine pathway begins with the condensation of lysine and α-ketoglutarate to form saccharopine. This reaction is catalyzed by the bifunctional enzyme lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH). Saccharopine is then cleaved by the same enzyme to yield glutamate (B1630785) and α-aminoadipate-semialdehyde, which is subsequently oxidized to α-aminoadipate by α-aminoadipate semialdehyde dehydrogenase. Further enzymatic reactions convert α-aminoadipate into acetoacetyl-CoA, which can then be used for energy production in the citric acid cycle or for the synthesis of ketone bodies.

The pipecolate pathway , while also contributing to lysine catabolism, is considered a secondary route in many organisms. In this pathway, lysine is converted to pipecolate. The enzymes involved in this pathway are located in the mitochondria, cytosol, and peroxisomes.

Key Enzymes in Lysine DegradationPathwayCellular Location
Lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH)Saccharopine PathwayMitochondria
α-aminoadipate semialdehyde dehydrogenase (AASADH)Saccharopine PathwayMitochondria

Methionine, another essential amino acid, undergoes a multi-step degradation process that ultimately yields succinyl-CoA, an intermediate of the citric acid cycle. A key initial step is the conversion of methionine to S-adenosylmethionine (SAM), a major methyl group donor in numerous biological reactions.

Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can either be remethylated back to methionine or enter the transsulfuration pathway to be converted to cysteine. For catabolism, homocysteine is converted to cystathionine (B15957) and then to α-ketobutyrate. The α-ketobutyrate is subsequently metabolized to propionyl-CoA and finally to succinyl-CoA, which enters the citric acid cycle.

Key Intermediates in Methionine Degradation
S-Adenosylmethionine (SAM)
S-Adenosylhomocysteine (SAH)
Homocysteine
Cystathionine
α-Ketobutyrate
Propionyl-CoA
Succinyl-CoA

Tyrosine, a non-essential amino acid, is degraded through a pathway that results in the formation of fumarate (B1241708) and acetoacetate. The initial and rate-limiting step in this pathway is catalyzed by the enzyme tyrosine aminotransferase (TAT).

This pathway involves a series of enzymatic reactions that include the conversion of tyrosine to 4-hydroxyphenylpyruvate, homogentisate, maleylacetoacetate, and finally fumarylacetoacetate. The final step is the cleavage of fumarylacetoacetate by fumarylacetoacetate hydrolase into fumarate, an intermediate of the citric acid cycle, and acetoacetate, a ketone body.

Key Enzymes in Tyrosine Degradation
Tyrosine aminotransferase (TAT)
4-hydroxyphenylpyruvate dioxygenase (HPD)
Homogentisate 1,2-dioxygenase (HGD)
Maleylacetoacetate isomerase (MAAI)
Fumarylacetoacetate hydrolase (FAH)

Enzymatic Processes in Tripeptide Catabolism

The initial step in the metabolism of Methionyl-tyrosyl-lysine is its breakdown into individual amino acids. This process is carried out by peptidases, which are a broad class of enzymes. Protein catabolism generally begins with the action of endopeptidases, such as pepsin, trypsin, and chymotrypsin, which cleave larger proteins into smaller peptides.

These smaller peptides, including tripeptides, are then further broken down by exopeptidases. Aminopeptidases, located on the brush border of intestinal epithelial cells, cleave amino acids from the N-terminus of peptides, while carboxypeptidases cleave them from the C-terminus. The resulting free amino acids—methionine, tyrosine, and lysine—are then absorbed and transported to various cells for their subsequent catabolism.

Interplay between Constituent Amino Acid Metabolism and Broader Cellular Metabolic Networks

The catabolic pathways of methionine, tyrosine, and lysine are intricately linked to the central energy-producing pathways of the cell. The degradation of these amino acids provides intermediates for the citric acid cycle and for ketogenesis, thus contributing to cellular energy production.

Specifically:

Lysine degradation yields acetoacetyl-CoA, which is a precursor for both ATP synthesis via the citric acid cycle and the formation of ketone bodies.

Methionine catabolism produces succinyl-CoA, a direct intermediate of the citric acid cycle, thereby replenishing the cycle's intermediates (an anaplerotic reaction).

Tyrosine is broken down into fumarate, another citric acid cycle intermediate, and acetoacetate, a ketone body.

The metabolism of these amino acids is not isolated; it is part of a larger metabolic network. For instance, the aspartate family pathway leads to the synthesis of lysine, methionine, and threonine, indicating a close regulatory network in the biosynthesis of these amino acids. Furthermore, the intermediates and products of their catabolism can influence other metabolic pathways. For example, SAM derived from methionine is a universal methyl donor, impacting a wide range of cellular processes, including DNA methylation and the synthesis of neurotransmitters. The metabolism of these amino acids is also connected to stress responses and other physiological processes in various organisms.

Amino AcidCatabolic End Product(s)Entry Point to Central Metabolism
LysineAcetoacetyl-CoAKetogenesis / Citric Acid Cycle
MethionineSuccinyl-CoACitric Acid Cycle
TyrosineFumarate, AcetoacetateCitric Acid Cycle, Ketogenesis

Advanced Research Methodologies and Analytical Characterization of Methionyl Tyrosyl Lysine

Spectroscopic and Chromatographic Characterization Techniques for Tripeptides

A combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography provides a robust framework for the chemical characterization of tripeptides like Methionyl-tyrosyl-lysine.

Mass spectrometry (MS) is an indispensable tool for verifying the amino acid sequence of this compound and identifying any potential post-translational or chemical modifications. Tandem mass spectrometry (MS/MS) is particularly powerful in this regard. The process involves ionizing the tripeptide and selecting the precursor ion corresponding to its molecular weight. This precursor ion is then subjected to fragmentation within the mass spectrometer, typically through collision-induced dissociation (CID).

The fragmentation of the peptide backbone occurs at specific amide bonds, generating a series of characteristic fragment ions, primarily b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the sequence.

Expected Fragmentation Pattern for this compound:

Precursor Ion (M+H)⁺b-ionsy-ions
[Calculated m/z]b₁ (Met)y₁ (Lys)
b₂ (Met-Tyr)y₂ (Tyr-Lys)

This table represents a theoretical fragmentation pattern. Actual spectra may show variations in ion intensities and the presence of other fragment types.

Analysis of the full mass spectrum can also reveal modifications such as oxidation of the methionine residue, which would result in a mass shift of +16 Da.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformational dynamics of tripeptides in solution. Through various one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to obtain detailed information about the covalent structure and spatial arrangement of atoms.

Key NMR experiments for studying this compound would include:

¹H NMR: Provides information on the number and chemical environment of protons.

¹³C NMR: Offers insights into the carbon framework of the molecule.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically those on adjacent carbons.

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system of an amino acid residue.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, providing crucial distance restraints for 3D structure calculation.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons or nitrogens.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.

By analyzing the chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), a detailed model of the predominant conformation(s) of this compound in a specific solvent can be constructed.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of synthetic or isolated this compound and for its purification from complex mixtures. Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptides.

In RP-HPLC, the peptide is separated based on its hydrophobicity. A nonpolar stationary phase (e.g., C18 silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). A gradient of increasing organic solvent concentration is employed to elute the bound peptides, with more hydrophobic peptides being retained longer on the column.

The purity of a this compound sample is determined by integrating the area of the main peak in the chromatogram and expressing it as a percentage of the total area of all peaks. The retention time of the peptide is a characteristic property under specific chromatographic conditions.

Typical RP-HPLC Parameters for Tripeptide Analysis:

ParameterValue
Column C18, e.g., 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient e.g., 5-95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 280 nm

Electrophysiological Techniques for Functional Assessment in Neuronal Models

Electrophysiological studies are crucial for understanding the functional effects of this compound on neuronal activity. Research by Normanton et al. has provided direct evidence of the tripeptide's impact on central nervous system neurons. researchgate.net

In their study, the effects of microiontophoretically applied this compound were examined on single neurons in various brain regions of anesthetized rats. The findings revealed that this compound exerted inhibitory effects on a subset of neurons in the spinal cord, cerebellar cortex, thalamus, and hippocampal formation. researchgate.net Specifically, the tripeptide inhibited between 13.5% and 25% of the neurons tested in these regions. researchgate.net In contrast, no significant inhibitory effects were observed in the cerebral cortex. researchgate.net These results suggest that this compound can modulate neuronal excitability in specific areas of the brain, pointing to a potential role as a neuromodulator.

Computational Chemistry and Molecular Modeling for Tripeptide Dynamics and Interactions

Computational chemistry and molecular modeling offer powerful in silico tools to investigate the conformational landscape, dynamics, and interaction potential of this compound at an atomic level. These methods complement experimental data and provide insights that can be difficult to obtain through laboratory techniques alone.

The conformational flexibility of a tripeptide like this compound is critical to its biological function. Molecular mechanics (MM) and quantum mechanics (QM) are two primary computational approaches used for conformational analysis.

Molecular Mechanics (MM): This method employs classical physics to model the potential energy of a molecule as a function of its atomic coordinates. By using a force field, which is a set of parameters describing the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions, MM can efficiently explore the vast conformational space of the tripeptide. Molecular dynamics (MD) simulations, a key MM technique, can simulate the movement of the peptide over time, revealing its dynamic behavior and preferred conformations in different environments (e.g., in a vacuum or in an aqueous solution).

Quantum Mechanics (QM): QM methods are based on the principles of quantum theory and provide a more accurate description of the electronic structure and energy of a molecule. While computationally more expensive than MM, QM calculations are essential for studying aspects like reaction mechanisms, electronic properties, and for refining the structures of key conformations obtained from MM simulations.

A structure-functional study on dipeptides containing tyrosine and methionine, such as Met-Tyr, has demonstrated the utility of these computational approaches. nih.gov The spatial arrangement of the side chains and the potential for intramolecular interactions, such as hydrogen bonds involving the lysine (B10760008) side chain and interactions of the tyrosine phenolic group, can be thoroughly investigated. nih.gov These computational analyses can predict the most stable conformations of this compound and provide a basis for understanding its structure-activity relationship. nih.gov

Molecular Dynamics Simulations for Environmental and Structural Studies

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the conformational dynamics and stability of peptides like this compound (M-Y-K) at an atomic level. americanpeptidesociety.org These simulations model the interactions between atoms over time, providing insights into how the tripeptide's structure is influenced by its surrounding environment, such as solvent conditions and pH. americanpeptidesociety.orgacs.org

Environmental Influence on Conformational Stability:

The behavior of M-Y-K in an aqueous solution is a primary focus of MD studies. Explicit water models, such as TIP3P or SPC/E, are used to accurately represent the solvent environment, as they significantly affect the specific solvation and dynamics of the peptide. acs.orgacs.org The simulation tracks how water molecules interact with the peptide's functional groups: the thioether in methionine, the phenol (B47542) in tyrosine, and the primary amine in lysine. These interactions are crucial for determining the peptide's preferred three-dimensional structures.

Environmental factors like pH and ionic strength can be varied within the simulation to observe their impact on the peptide's structural integrity. acs.orgresearchgate.net For instance, altering the pH affects the protonation states of the N-terminus, C-terminus, and the lysine side chain, which in turn modifies the electrostatic interactions within the peptide and with the solvent, potentially leading to significant conformational changes. researchgate.netfrontiersin.org The stability of the peptide, often measured by the root mean square deviation (RMSD) from an initial structure, can be assessed under different simulated conditions to predict its behavior in various biological or chemical environments. researchgate.net

Force Fields and Structural Analysis:

The accuracy of MD simulations heavily relies on the chosen force field, which is a set of parameters describing the potential energy of the system. researchgate.netnih.gov Commonly used force fields for peptide simulations include AMBER, CHARMM, and GROMOS. researchgate.netyoutube.com The selection of a force field is critical as it dictates the intra- and intermolecular forces governing the peptide's motion and can influence the resulting structural ensemble. nih.govacs.org For M-Y-K, a force field must accurately represent the properties of the methionine, tyrosine, and lysine side chains to yield reliable results. nih.gov

Through MD simulations, researchers can generate a conformational ensemble, representing the collection of structures the peptide adopts over time. nih.gov Analysis of these trajectories can reveal:

Secondary Structure Propensities: Identifying transient helical or extended structures.

Side-Chain Dynamics: Observing the flexibility and orientation of the methionine, tyrosine, and lysine side chains. acs.org

Intramolecular Interactions: Mapping hydrogen bonds and salt bridges that stabilize specific conformations.

Enhanced sampling techniques, such as Replica Exchange Molecular Dynamics (REMD) or Accelerated Molecular Dynamics (aMD), can be employed to overcome the timescale limitations of conventional MD and explore a wider range of the peptide's conformational landscape. acs.orgwustl.edu

Table 1: Typical Parameters for MD Simulation of this compound
ParameterTypical Value/ChoiceRationale
Force FieldAMBER (e.g., ff14SB), CHARMM (e.g., CHARMM36)Well-validated for protein and peptide simulations. researchgate.netnih.gov
Water ModelTIP3P, SPC/E, OPCCrucial for accurately modeling peptide-solvent interactions. acs.orgacs.org
Simulation Time100 ns - 1 µs per replicaAllows for sufficient sampling of conformational space for a small peptide. acs.org
EnsembleNPT (Isothermal-isobaric)Simulates constant temperature and pressure, mimicking physiological conditions. researchgate.net
Temperature300 KRepresents standard biological temperature. acs.org
pHSimulated via protonation states (e.g., 4, 7.4, 9)To study the effect of acidity/alkalinity on structure. acs.orgoup.com

Chemical Biology Approaches for Probing Tripeptide Interactions and Modifications

Chemical biology provides a suite of powerful tools to investigate the interactions of this compound with biological macromolecules and to study its potential modifications. These methods often involve the design and synthesis of specialized chemical probes to explore the tripeptide's function in complex biological systems. nih.govresearchgate.net

Probing Interactions with Photoaffinity Labeling:

To identify the binding partners of M-Y-K, photoaffinity labeling is a highly effective technique. biorxiv.org This approach involves synthesizing a modified version of the tripeptide that incorporates a photoreactive group, such as a diazirine, benzophenone, or aryl azide. nih.gov The diazirine group is often preferred due to its small size, which minimizes perturbation of the peptide's natural binding, and its ability to be activated by UV light at relatively benign wavelengths (e.g., 365 nm). biorxiv.orgacs.org

The process typically involves:

Probe Synthesis: A photoreactive diazirine moiety is chemically attached to the M-Y-K peptide, often at the N-terminus or a non-critical position. An affinity tag, like biotin (B1667282), may also be included for later purification. rsc.org

Incubation and Crosslinking: The probe is introduced to a biological sample (e.g., cell lysate). After allowing the probe to bind to its target protein(s), the sample is irradiated with UV light. This activates the diazirine, which forms a highly reactive carbene that covalently crosslinks the peptide to its binding partner(s). nih.gov

Isolation and Identification: The crosslinked complexes are isolated, often using the biotin tag, and the interacting proteins are identified using mass spectrometry. acs.org

This method can "freeze" even transient or weak interactions, providing a snapshot of the M-Y-K interactome within a native biological context. nih.gov

Site-Specific Modification and Functional Probing:

The lysine and tyrosine residues within M-Y-K are common sites for post-translational modifications (PTMs) in larger proteins, such as acetylation, methylation, ubiquitination (on lysine), and phosphorylation (on tyrosine). khanacademy.orgportlandpress.com Chemical biology techniques allow for the precise investigation of how such modifications might affect the function and interactions of the M-Y-K tripeptide.

Site-Selective Modification: The ε-amino group of the lysine residue can be selectively modified using various chemical strategies. rsc.org For instance, N-phenylvinylsulfonamides can be used for aza-Michael addition reactions to specifically target the lysine amine over the N-terminal α-amine under controlled pH conditions. rsc.orgnih.gov This allows for the attachment of fluorescent dyes, drugs, or other functional groups to the lysine side chain to create specialized probes.

Incorporation of Non-Canonical Amino Acids (ncAAs): To probe the functional role of each residue, ncAAs can be substituted into the tripeptide sequence during solid-phase peptide synthesis. rsc.orgnih.gov Replacing tyrosine with a non-phosphorylatable analog, for example, could be used to determine if phosphorylation at this site is critical for a specific interaction. Similarly, replacing lysine with an analog that cannot be acetylated or ubiquitinated can elucidate the functional consequences of these modifications. rsc.org These engineered peptides serve as powerful tools to dissect structure-function relationships. researchgate.netnih.gov

Table 2: Chemical Biology Tools for Studying this compound
TechniquePurposeKey Reagent/MethodInformation Gained
Photoaffinity LabelingIdentify binding partnersDiazirine-modified M-Y-K probeCovalent capture and identification of interacting proteins. biorxiv.org
Site-Selective Lysine ModificationFunctionalize the peptideN-hydroxysuccinimide (NHS) esters, vinylsulfonamidesAttachment of fluorescent tags or functional moieties at the lysine residue. nih.govresearchgate.net
Fluorescent ProbesMonitor interactions or localizationPeptide conjugated to environmentally sensitive fluorophoresReal-time detection of binding events or cellular uptake. beilstein-journals.org
Non-Canonical Amino Acid IncorporationProbe structure-function relationshipsSolid-phase synthesis with ncAA building blocksUnderstanding the role of specific residues and their potential PTMs. nih.govnih.gov
Peptide-Protein Interaction ProbesDetect specific intracellular interactionsBiotinylated cell-penetrating peptide probesConfirmation and study of specific peptide-protein complexes in cells. jove.commdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Methionyl-Tyrosyl-Lysine with high purity and yield?

  • Answer : Solid-phase peptide synthesis (SPPS) is widely used, employing Fmoc/t-Bu protection strategies. Critical steps include:

  • Coupling efficiency : Use HBTU/HOBt as activators for methionine (oxidation-sensitive) and tyrosine (phenolic group protection) .
  • Purification : Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) is recommended. Post-synthesis, lyophilization ensures stability .
  • Validation : Mass spectrometry (MS) and NMR (¹H, ¹³C) confirm molecular weight and structural integrity .

Q. How can researchers optimize experimental conditions to prevent methionine oxidation during peptide synthesis?

  • Answer :

  • Reductive environment : Add 1-2% v/v of 1,2-ethanedithiol (EDT) to the cleavage cocktail to minimize disulfide formation .
  • Temperature control : Maintain reaction temperatures below 25°C during coupling and deprotection .
  • Post-synthesis handling : Store peptides at -80°C under argon to prevent oxidation .

Q. What analytical techniques are essential for characterizing this compound, and how should data be interpreted?

  • Answer :

  • HPLC : Assess purity (>95% by area normalization) and retention time consistency .
  • Circular Dichroism (CD) : Analyze secondary structure in aqueous buffers (e.g., pH 7.4 PBS) to confirm conformational stability .
  • Amino Acid Analysis (AAA) : Hydrolyze peptides (6M HCl, 110°C, 24h) and quantify residues via pre-column derivatization with ninhydrin .

Advanced Research Questions

Q. How should researchers address contradictions in bioactivity data for this compound across different cell lines?

  • Answer :

  • Experimental design : Standardize cell culture conditions (e.g., passage number, serum batch) to minimize variability .
  • Dose-response curves : Use Hill slope analysis to compare EC₅₀ values; discrepancies may indicate receptor heterogeneity or off-target effects .
  • Controls : Include a scrambled-sequence peptide to rule out nonspecific interactions .

Q. What computational strategies can predict the binding affinity of this compound to target proteins?

  • Answer :

  • Molecular docking : Utilize AutoDock Vina with AMBER force fields to model interactions, focusing on tyrosine’s hydroxyl and methionine’s thioether groups .
  • MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability in solvated environments .
  • Validation : Cross-reference computational data with SPR (Surface Plasmon Resonance) binding assays (KD measurements) .

Q. How can researchers design stability studies to evaluate this compound under physiological conditions?

  • Answer :

  • Buffer selection : Test stability in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and human serum at 37°C .
  • Degradation kinetics : Sample at 0, 6, 12, 24h and analyze via LC-MS to identify cleavage products (e.g., lysine-methionine bond hydrolysis) .
  • Temperature ramps : Use DSC (Differential Scanning Calorimetry) to determine melting temperature (Tm) and assess thermal denaturation .

Methodological Best Practices

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in vivo?

  • Answer :

  • Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and efficacy .
  • ANOVA with post-hoc tests : Use Tukey’s HSD for multi-group comparisons in behavioral or biochemical assays .
  • Power analysis : Predefine sample sizes (G*Power software) to ensure ≥80% statistical power .

Q. How should researchers document peptide synthesis protocols to ensure reproducibility?

  • Answer :

  • Detailed SOPs : Specify resin type (e.g., Wang resin), coupling times, and washing steps (e.g., DMF ×3 after each deprotection) .
  • Supplementary data : Include HPLC chromatograms, MS spectra, and NMR assignments in supporting information .
  • Batch records : Track reagent lot numbers and environmental conditions (humidity, temperature) during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.